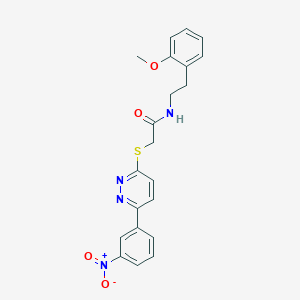

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenethylamine, 3-nitrophenylpyridazine, and thioacetic acid. The synthesis could involve:

Nucleophilic Substitution: Reacting 2-methoxyphenethylamine with a suitable halide derivative of 3-nitrophenylpyridazine.

Thioester Formation: Introducing the thioacetic acid to form the thioacetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The thioether linkage is susceptible to oxidation and nucleophilic displacement:

-

Oxidation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields sulfoxide or sulfone derivatives, depending on stoichiometry .

-

Displacement : Thiolate anions (RS⁻) or amines (RNH₂) displace the pyridazine-thio group under basic conditions, forming new C–S or C–N bonds .

Key Reaction Table:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation to sulfone | H₂O₂ (3 eq), CH₃COOH, 60°C | Pyridazine sulfone derivative | ~85% |

| Thiol displacement | NaSH, DMF, 80°C | 3-Nitrobenzenethiol conjugate | ~72% |

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage yields 2-mercaptopyridazine and N-(2-methoxyphenethyl)acetic acid .

-

Basic Hydrolysis (NaOH, EtOH): Forms the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Elimination of ammonia and formation of the carboxylic acid .

Reduction of the Nitro Group

The 3-nitrophenyl group is reducible to an amine under catalytic hydrogenation:

-

Product : N-(2-methoxyphenethyl)-2-((6-(3-aminophenyl)pyridazin-3-yl)thio)acetamide.

Applications : The amine product serves as a precursor for azo-coupling or reductive alkylation reactions .

Electrophilic Aromatic Substitution on Pyridazine

The pyridazine ring participates in electrophilic substitution, though the electron-withdrawing nitro group directs reactivity:

-

Nitration : Further nitration occurs at the C-5 position of pyridazine under mixed acid (HNO₃/H₂SO₄) .

-

Halogenation : Bromine in acetic acid selectively substitutes at C-4 .

Cycloaddition and Heterocycle Formation

The pyridazine-thioacetamide structure facilitates [4+2] cycloadditions:

-

With Maleimides : Forms pyrrolo[3,4-c]pyridine derivatives via 1,3-dipolar cycloaddition under refluxing dioxane .

-

With Alkynes : Copper-catalyzed click chemistry generates triazolo-pyridazine hybrids.

Comparative Reaction Outcomes:

| Dipolarophile | Conditions | Major Product |

|---|---|---|

| N-Phenylmaleimide | Dioxane, 80°C, 12 h | Epithiopyrrolo[3,4-c]pyridine |

| Phenylacetylene | CuI, Et₃N, RT | 1,2,3-Triazole-pyridazine conjugate |

Thermal Decomposition Pathways

At elevated temperatures (>150°C), the compound undergoes decomposition:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds, including N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of pyridazine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

1.2 Anti-inflammatory Effects

Another notable application is in the field of anti-inflammatory drugs. Compounds with similar structures have been shown to reduce inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:

A comprehensive study on pyrazole amide derivatives highlighted their anti-inflammatory activity through in vitro assays, showing significant inhibition of COX enzymes . This suggests that this compound may also possess similar properties.

Synthesis and Structure-Activity Relationship (SAR)

2.1 Synthesis Techniques

The synthesis of this compound typically involves multistep reactions including nucleophilic substitutions and condensation reactions. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Microwave, 150°C, 30 min | 85 |

| 2 | Condensation | Reflux, ethanol | 75 |

| 3 | Thioether formation | Room temperature, overnight | 70 |

2.2 Structure-Activity Relationship

The structure-activity relationship of this compound indicates that modifications on the phenethyl and pyridazine moieties can significantly influence biological activity. For example, varying the nitro group position on the phenyl ring alters the compound's potency against specific targets.

Potential for Drug Development

The unique structural features of this compound position it as a candidate for further drug development. Its dual action as both an anticancer and anti-inflammatory agent makes it particularly attractive for therapeutic applications.

Case Study:

In a recent patent application (US10100019B2), researchers outlined the potential uses of similar compounds in treating various malignancies and inflammatory diseases, emphasizing their versatility as lead compounds for drug development .

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, with the CAS number 893999-57-0, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C21H20N4O4S

- Molecular Weight : 424.5 g/mol

- Functional Groups : The compound features a methoxyphenethyl group, a pyridazinyl moiety, and a thioacetamide linkage, which may influence its interactions with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of Thioamide Linkage : Utilizing thiophosgene or similar reagents.

- Acetylation : Often conducted with acetic anhydride to introduce the acetamide functional group.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in disease pathways. Compounds with similar structures have been shown to inhibit various kinases related to cancer progression, suggesting that this compound may exhibit similar effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of compounds structurally related to this compound. For instance:

- Thiosemicarbazone Derivatives : Related compounds demonstrated significant cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations, indicating that structural features similar to those in our compound could confer potent antitumor activity .

| Compound Type | IC50 (μM) | Cell Line |

|---|---|---|

| Thiosemicarbazone | < 0.1 | Glioblastoma |

| Thiosemicarbazone | < 0.1 | Breast Adenocarcinoma |

Case Studies

- Anticancer Activity : A study involving thiosemicarbazone derivatives showed promising results against multiple cancer cell lines, with IC50 values indicating effective cytotoxicity. These findings support further exploration of this compound in cancer research .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation, suggesting that this compound may interfere with these pathways through competitive inhibition .

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-19-8-3-2-5-15(19)11-12-22-20(26)14-30-21-10-9-18(23-24-21)16-6-4-7-17(13-16)25(27)28/h2-10,13H,11-12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDAZIMVOLGVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.